molecular formula C22H29NO5 B001183 Trimebutine CAS No. 39133-31-8

Trimebutine

Cat. No.: B001183
CAS No.: 39133-31-8
M. Wt: 387.5 g/mol
InChI Key: LORDFXWUHHSAQU-UHFFFAOYSA-N
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Description

Trimebutine is a spasmolytic agent primarily used for the symptomatic treatment of irritable bowel syndrome and other gastrointestinal disorders. It exhibits antimuscarinic and weak mu opioid agonist effects, which help regulate intestinal and colonic motility and relieve abdominal pain .

Mechanism of Action

Target of Action

Trimebutine primarily targets peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in regulating gastrointestinal motility and relieving abdominal pain .

Mode of Action

This compound interacts with its targets in two main ways :

At high concentrations, this compound inhibits the extracellular Ca2+ influx in smooth muscle cells through voltage-dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores .

Biochemical Pathways

This compound affects several biochemical pathways. It accelerates gastric emptying, induces premature phase III of the migrating motor complex in the intestine, and modulates the contractile activity of the colon . It also has a role in regulating visceral sensitivity .

In addition, this compound has been found to inhibit the high mobility group box 1-receptor for advanced glycation end products (HMGB1-RAGE) signaling pathway , which is involved in various physiological and pathophysiological processes such as inflammation, immune responses, and tissue healing post-damage .

Pharmacokinetics

This compound is rapidly absorbed following oral administration . It is extensively metabolized, with less than 2.4% excreted unchanged in urine . The half-life of this compound is approximately 2.7–3.1 hours .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It inhibits cell migration and proliferation, and promotes cell apoptosis . It also induces Bcl-2 downregulation, accompanied by Bax upregulation . Both immunofluorescence staining and western blot results showed that this compound increases the level of active Caspase-3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trimebutine involves several steps:

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for higher yields and cost-effectiveness. The process involves simultaneous esterification and amino-methylation, followed by reduction and final synthesis, with a focus on reducing production risks and enhancing reaction yields .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various degradation products.

    Reduction: The reduction of this compound involves the use of reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride is a commonly used reducing agent.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products:

Scientific Research Applications

Trimebutine has a wide range of scientific research applications:

Comparison with Similar Compounds

Trimebutine is unique due to its multi-faceted mechanism of action and its ability to modulate various gastrointestinal functions. Similar compounds include:

This compound stands out due to its combined antimuscarinic and weak mu opioid agonist effects, making it a versatile and effective treatment for various gastrointestinal disorders.

Properties

IUPAC Name

[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORDFXWUHHSAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023707
Record name Trimebutine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Trimebutine
Source DrugBank
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Mechanism of Action

At high concentrations, trimebutine is shown to inhibit the extracellular Ca2+ influx in the smooth muscle cells through voltage dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores. Trimebutine is suggested to bind to the inactivated state of the calcium channel with high affinity. Reduced calcium influx attenuates membrane depolarization and decrease colon peristalsis. It also inhibits outward K+ currents in response to membrane depolarization of the GI smooth muscle cells at resting conditions through inhibition of delayed rectifier K+ channels and Ca2+ dependent K+ channels, which results in induced muscle contractions. Trimebutine binds to mu opioid receptors with more selectivity compared to delta or kappa opioid receptors but with lower affinity than their natural ligands. Its metabolites (N-monodesmethyl-trimebutine or nor-trimebutine), are also shown to bind to opoid receptors on brain membranes and myenteric synaptosomes.
Record name Trimebutine
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CAS No.

58997-89-0, 39133-31-8, 58997-90-3
Record name (+)-Trimebutine
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Record name (±)-Trimebutine
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Record name (-)-Trimebutine
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Record name Trimebutine [INN:BAN:DCF]
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Record name Trimebutine
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Record name Trimebutine
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Record name TRIMEBUTINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMEBUTINE, (+)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMEBUTINE, (-)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

78-82
Record name Trimebutine
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URL https://www.drugbank.ca/drugs/DB09089
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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